molecular formula C9H9ClO2 B1398115 4-Chloro-2-ethoxybenzaldehyde CAS No. 869088-32-4

4-Chloro-2-ethoxybenzaldehyde

Cat. No. B1398115
Key on ui cas rn: 869088-32-4
M. Wt: 184.62 g/mol
InChI Key: NAPVTPDPCOKGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07615648B2

Procedure details

Oxalyl chloride (4.87 g, 38.4 mmol) is added to dry dichloromethane (80 ml) cooled to below −60° C. under an atmosphere of nitrogen followed by dropwise addition of a solution of dry dimethyl sulphoxide (6.25 g, 80.10 mmol) in dry dichloromethane (25 ml) with stirring. After stirring for 15 min. at −78° C., a solution of 4-chloro-2-ethoxybenzyl alcohol (5.97 g, 32.0 mmol) in dry dichloromethane (35 ml) is added dropwise to give a white suspension. The suspension is stirred at −78° C. for 0.5 h then added triethylamine (16.18 g, 0.16 mol) rapidly. The mixture is stirred at room temperature for 1.5 h before quenching with aqueous saturated sodium bicarbonate (100 ml). The aqueous phase is separated and extracted with dichloromethane (2×). The combined organic phases is washed with aqueous HCl (1M) and then with brine, dried over magnesium sulphate, filtered and evaporated to a yellow solid. The solid is dissolved in diethyl ether and purified by eluting through a short plug of flash silica. Evaporate to give 4-chloro-2-ethoxybenzaldehyde as a pale yellow solid.
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
5.97 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
16.18 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][OH:17])=[C:14]([O:20][CH2:21][CH3:22])[CH:13]=1.C(N(CC)CC)C>ClCCl>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[C:14]([O:20][CH2:21][CH3:22])[CH:13]=1

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
5.97 g
Type
reactant
Smiles
ClC1=CC(=C(CO)C=C1)OCC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
16.18 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to below −60° C. under an atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
After stirring for 15 min. at −78° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a white suspension
STIRRING
Type
STIRRING
Details
The suspension is stirred at −78° C. for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
before quenching with aqueous saturated sodium bicarbonate (100 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
WASH
Type
WASH
Details
The combined organic phases is washed with aqueous HCl (1M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved in diethyl ether
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by eluting through a short plug of flash silica
CUSTOM
Type
CUSTOM
Details
Evaporate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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